

# Atuzaginstat: A Technical Guide on its Impact on Amyloid-Beta and Tau Pathology

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## Compound of Interest

Compound Name: Atuzaginstat

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## Introduction

**Atuzaginstat** (COR388) is an investigational oral, small-molecule inhibitor of gingipains, which are virulent cysteine proteases secreted by the bacterium *Porphyromonas gingivalis*. The "gingipain hypothesis" of Alzheimer's disease (AD) posits that chronic *P. gingivalis* infection of the brain contributes to the pathogenesis of AD through the neurotoxic effects of gingipains.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> This technical guide provides an in-depth overview of the preclinical and clinical evidence regarding the effect of **atuzaginstat** on the core pathologies of AD: amyloid-beta ( $A\beta$ ) and tau.

## Mechanism of Action: The Gingipain Hypothesis

*P. gingivalis* has been detected in the brains of individuals with AD, and the levels of its gingipains correlate with tau and ubiquitin pathology.<sup>[3]</sup> The proposed mechanism involves the entry of *P. gingivalis* into the brain, where the secreted gingipains can directly and indirectly contribute to neurodegeneration.<sup>[4]</sup><sup>[5]</sup>

Gingipains are thought to exert their neurotoxic effects through several mechanisms:

- **Direct Cleavage of Tau:** Gingipains can directly cleave the tau protein, a key component of neurofibrillary tangles (NFTs). This fragmentation may promote the misfolding and aggregation of tau.<sup>[3]</sup>

- Apolipoprotein E (ApoE) Fragmentation: Gingipains can degrade ApoE, a protein involved in A $\beta$  clearance. The resulting fragments may be neurotoxic and contribute to AD pathology.[2]
- Neuroinflammation: Gingipains can activate microglia and astrocytes, the brain's resident immune cells, leading to a chronic neuroinflammatory state. This is mediated, in part, through the activation of protease-activated receptor 2 (PAR2) and Toll-like receptor 4 (TLR4) signaling pathways, leading to the release of pro-inflammatory cytokines.[4][5][6][7]

**Atuzaginstat** is a potent and selective inhibitor of lysine-specific gingipains (Kgp), thereby aiming to block these downstream pathological events.[2]

## Preclinical Evidence: Effects on Amyloid-Beta and Tau

Preclinical studies in mouse models of AD have provided foundational evidence for the potential of **atuzaginstat** to modify disease pathology.

### Effect on Amyloid-Beta

Oral infection of wild-type mice with *P. gingivalis* has been shown to result in brain colonization and a significant increase in the production of A $\beta$ 42.[3] Treatment with **atuzaginstat** in these models led to a reduction in the brain's bacterial load and a corresponding decrease in A $\beta$ 42 levels.[3]

Preclinical Study: Atuzaginstat Effect on Brain A $\beta$ 42 in <i>P. gingivalis</i> -infected Mice	
Model	Wild-type mice with chronic oral <i>P. gingivalis</i> infection
Treatment	Atuzaginstat (COR388)
Key Finding	Reduced brain A $\beta$ 42 production
Reference	Dominy SS, et al. Sci Adv. 2019.[3]

### Effect on Tau Pathology

*P. gingivalis* infection in animal models has been demonstrated to induce tau phosphorylation and the formation of neurofibrillary tangles.[8] In vitro studies have shown that gingipains can directly cleave tau protein.[3] Treatment with **atuzaginstat** has been reported to reduce neuroinflammation and protect neurons from gingipain-induced toxicity, which is expected to indirectly mitigate tau pathology.[3]

## Clinical Evidence: The GAIN Trial

The GAIN trial was a Phase 2/3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **atuzaginstat** in individuals with mild to moderate AD.[2] [9] The trial enrolled 643 participants who received either **atuzaginstat** (40 mg or 80 mg twice daily) or a placebo for 48 weeks.[2]

While the GAIN trial did not meet its co-primary endpoints of slowing cognitive and functional decline as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) in the overall study population, a prespecified subgroup analysis yielded significant findings.[1][3]

## Subgroup Analysis in *P. gingivalis*-Positive Participants

In a subgroup of participants with detectable *P. gingivalis* DNA in their saliva at baseline, **atuzaginstat** treatment demonstrated a dose-dependent slowing of cognitive decline.[1][3]

GAIN Trial: Change in ADAS-Cog 11 from Baseline at 48 Weeks (P. gingivalis Saliva DNA Positive Subgroup)

Treatment Group	Mean Change from Baseline	Slowing of Decline vs. Placebo
Atuzaginstat 80 mg BID	Statistically significant improvement	57% (p=0.02)
Atuzaginstat 40 mg BID	Trend towards improvement	42% (p=0.07)
Placebo	Decline	-
Reference	Cortexyme, Inc. Press Release, October 26, 2021	

## Effect on Cerebrospinal Fluid (CSF) Biomarkers

The GAIN trial included the analysis of CSF biomarkers of AD pathology, including A $\beta$ 42, phosphorylated tau (p-tau), and total tau (t-tau). While specific quantitative data with statistical analysis has not been released in a tabulated format, reports from the trial investigators indicated "trends towards benefit" in these biomarkers in the **atuzaginstat** treatment arms.<sup>[1]</sup> These trends were reportedly more pronounced in the subgroup of patients with evidence of P. gingivalis infection.<sup>[1]</sup>

GAIN Trial: Summary of Atuzaginstat's Effect on CSF Biomarkers

Biomarker	Reported Effect
A $\beta$ 42	Trend towards normalization (increase)
Phosphorylated Tau (p-tau)	Trend towards reduction
Total Tau (t-tau)	Trend towards reduction
Reference	VJDementia, AD/PD 2022 Conference Report <sup>[1]</sup>

## Experimental Protocols

### Preclinical *P. gingivalis* Infection Mouse Model (based on Dominy et al., 2019)

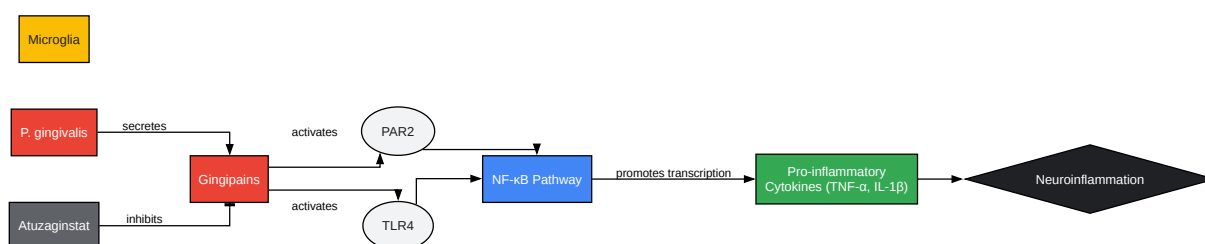
- Animals: Female BALB/c mice, 6-8 weeks old.
- Infection: Chronic oral infection with *P. gingivalis* (strain W83) administered by oral gavage three times a week for six weeks.
- **Atuzaginstat** Administration: **Atuzaginstat** (COR388) was administered orally once daily.
- Outcome Measures: Brain levels of *P. gingivalis* DNA were quantified by qPCR. A $\beta$ 42 levels in brain homogenates were measured by ELISA. Neuroinflammation was assessed by immunohistochemistry for microglial and astrocyte markers.

### GAIN Clinical Trial (NCT03823404)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2/3 study. [\[10\]](#)
- Participants: 643 individuals aged 55-80 years with a diagnosis of mild to moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 12-24). [\[11\]](#)
- Intervention: **Atuzaginstat** (40 mg or 80 mg) or placebo administered orally twice daily for 48 weeks. [\[2\]](#)
- Co-Primary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale. [\[9\]](#)
- Biomarker Analysis: CSF was collected at baseline, 24 weeks, and 48 weeks for the analysis of A $\beta$ 42, p-tau, and t-tau. Saliva and blood samples were collected to detect *P. gingivalis* DNA and antibodies. [\[10\]](#)

## Signaling Pathways and Experimental Workflows

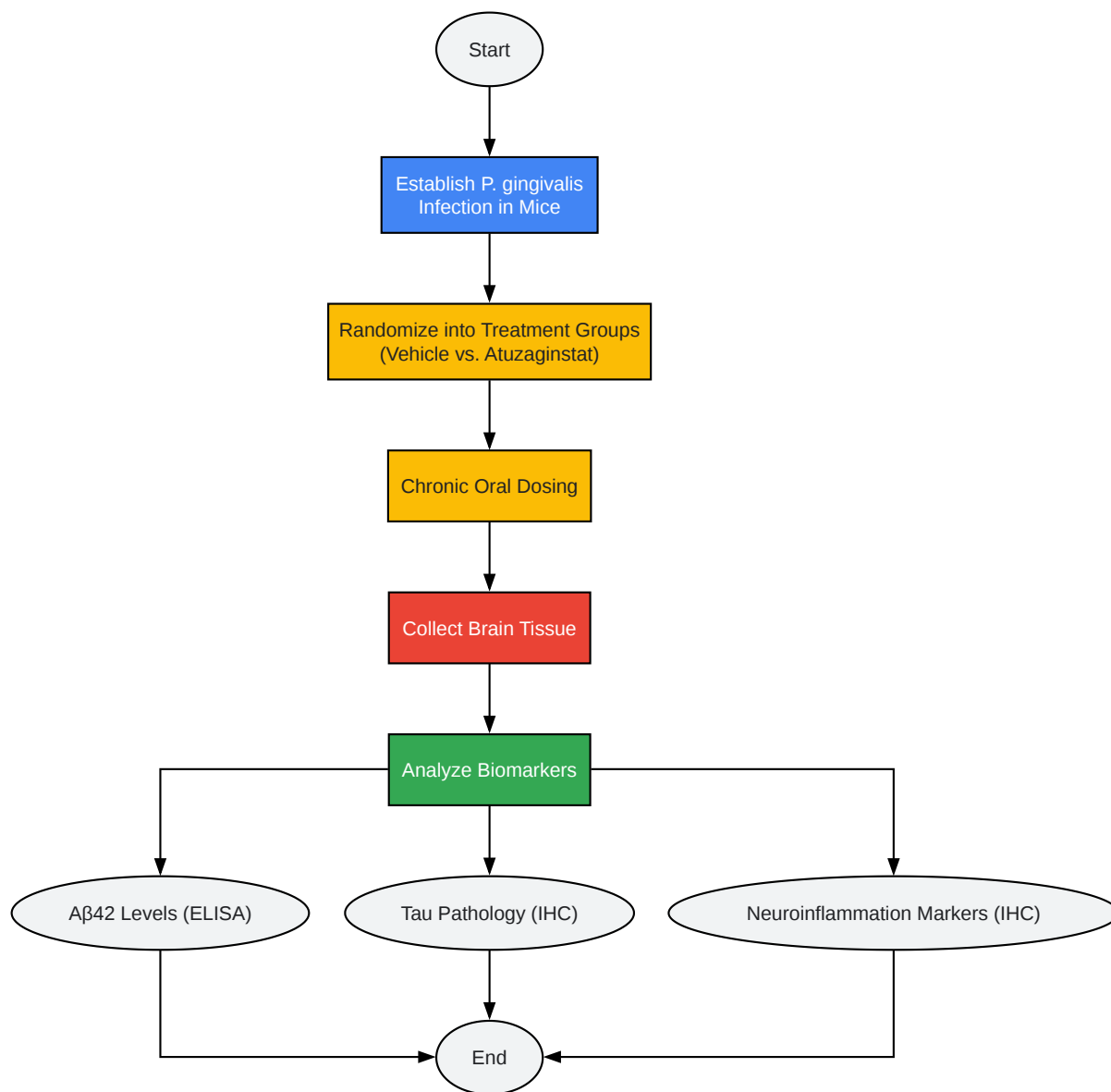
## Gingipain-Induced Neuroinflammatory Signaling Pathway



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Caption: Gingipain-induced neuroinflammatory signaling cascade.

## Experimental Workflow for Preclinical Evaluation of Atuzaginstat



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Caption: Preclinical evaluation workflow for **atuzaginstat**.

## Conclusion

**Atuzaginstat** represents a novel therapeutic approach for Alzheimer's disease by targeting the upstream pathogenic mechanism of *P. gingivalis* and its neurotoxic gingipains. Preclinical data demonstrate its potential to reduce amyloid-beta pathology. The GAIN trial, while not meeting its primary endpoints in the overall population, provided a signal of efficacy in a subgroup of patients with evidence of *P. gingivalis* infection, suggesting a personalized medicine approach may be warranted. Further research is needed to fully elucidate the quantitative impact of **atuzaginstat** on CSF biomarkers of A $\beta$  and tau pathology and to confirm its clinical benefit in a targeted patient population. The development of **atuzaginstat** was halted due to liver toxicity concerns, but the findings from its research continue to provide valuable insights into the potential role of infectious agents in the pathogenesis of Alzheimer's disease.[3]

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